
1-(2,5-Dimethoxyphenyl)cyclopentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dimethoxyphenyl)cyclopentan-1-amine is an organic compound with the molecular formula C13H19NO2 It is characterized by a cyclopentane ring substituted with a 2,5-dimethoxyphenyl group and an amine group
Méthodes De Préparation
The synthesis of 1-(2,5-Dimethoxyphenyl)cyclopentan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethoxybenzaldehyde and cyclopentanone.
Formation of Intermediate: The initial step involves the condensation of 2,5-dimethoxybenzaldehyde with cyclopentanone in the presence of a base to form an intermediate compound.
Reduction: The intermediate is then subjected to reduction using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Analyse Des Réactions Chimiques
1-(2,5-Dimethoxyphenyl)cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Applications De Recherche Scientifique
1-(2,5-Dimethoxyphenyl)cyclopentan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2,5-Dimethoxyphenyl)cyclopentan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Comparaison Avec Des Composés Similaires
1-(2,5-Dimethoxyphenyl)cyclopentan-1-amine can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(3,5-dimethoxyphenyl)cyclopentan-1-amine and 1-(2,4-dimethoxyphenyl)cyclopentan-1-amine share structural similarities.
Propriétés
Formule moléculaire |
C13H19NO2 |
|---|---|
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
1-(2,5-dimethoxyphenyl)cyclopentan-1-amine |
InChI |
InChI=1S/C13H19NO2/c1-15-10-5-6-12(16-2)11(9-10)13(14)7-3-4-8-13/h5-6,9H,3-4,7-8,14H2,1-2H3 |
Clé InChI |
FPVMWZGXQFGVJX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC)C2(CCCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


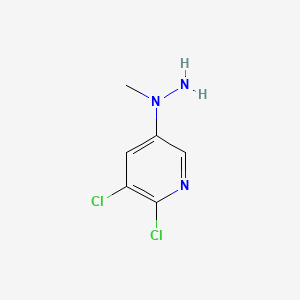
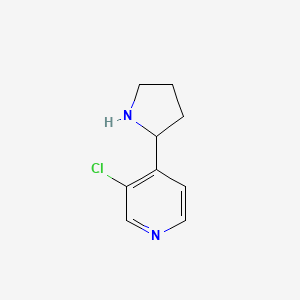

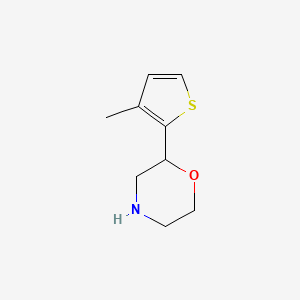
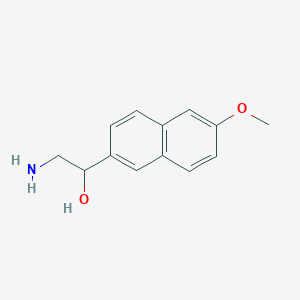
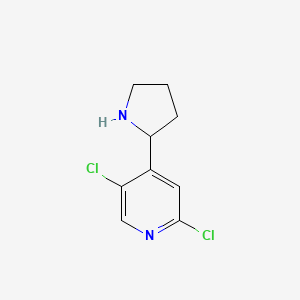


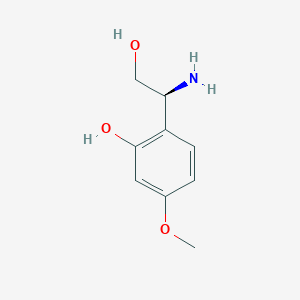
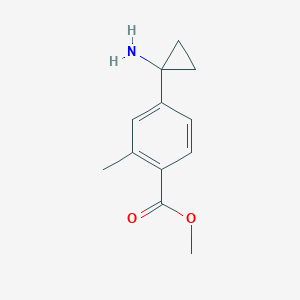

![1-[3-(4-Fluorophenyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13602049.png)
![2-(Benzo[d]thiazol-2-yl)-2-oxoacetic acid](/img/structure/B13602055.png)

